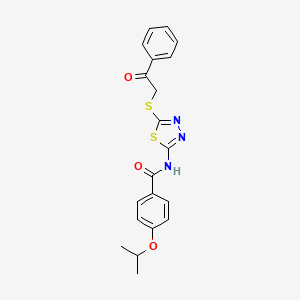
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide, also known as PTB, is a compound that has been extensively studied for its various biochemical and physiological effects. PTB is a small molecule that has a molecular weight of 471.60 g/mol and a chemical formula of C24H22N4O2S2. Its chemical structure contains a 1,3,4-thiadiazole ring, which is known for its biological activities, and a benzamide moiety, which is a common pharmacophore in many drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on similar compounds indicates a focus on synthesis and characterization, aiming to explore their potential applications. For example, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy applications. Their photophysical and photochemical properties suggest potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Benzoxazole derivatives, including N-phenacyl analogs, have been studied for their antimicrobial activities. Staniszewska et al. (2021) evaluated newly synthesized benzoxazole derivatives for anti-Candida activity, finding significant efficacy against various Candida strains, indicating their potential as antimicrobial agents (Staniszewska et al., 2021).
Biodynamic Heterocycles Synthesis
Khillare et al. (2017) conducted research on the synthesis of biodynamic heterocycles, including 1,3,4-thiadiazole derivatives, demonstrating their potential in various biological applications. The use of baker’s yeast as a biocatalyst offers a cost-effective and scalable method for synthesizing these compounds (Khillare et al., 2017).
Anticonvulsant Potential
Research by Sych et al. (2018) on 1,3,4-thiadiazole derivatives demonstrated high anticonvulsive activity, indicating the potential of such compounds in developing new anticonvulsant drugs. This study highlights the importance of developing quality control techniques for these substances (Sych et al., 2018).
Antibacterial and Anticancer Activities
Atta et al. (2011) synthesized imidazo[2,1-b]-1,3,4-thiadiazoles showing slight to moderate activity against microorganisms like Staphylococcus aureus and Escherichia coli. Their research underscores the potential of these compounds in antimicrobial and possibly anticancer therapies (Atta et al., 2011).
Eigenschaften
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13(2)26-16-10-8-15(9-11-16)18(25)21-19-22-23-20(28-19)27-12-17(24)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZVZQPKMHGYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)
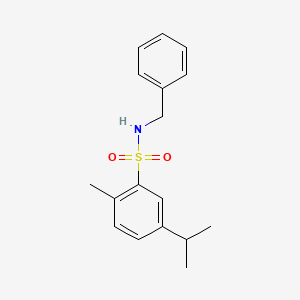
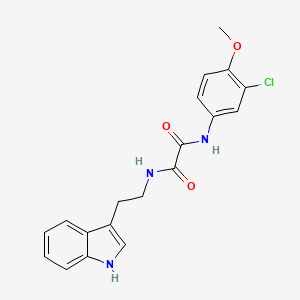
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2591134.png)
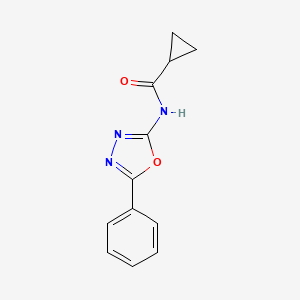
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)
![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)
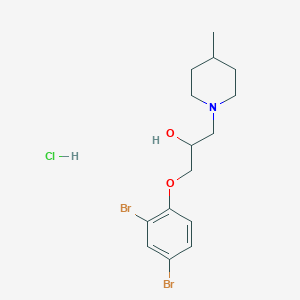
![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)
![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)
![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)
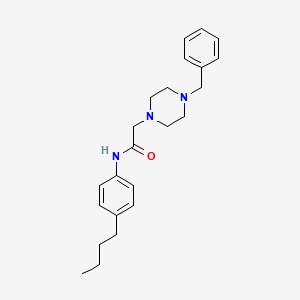
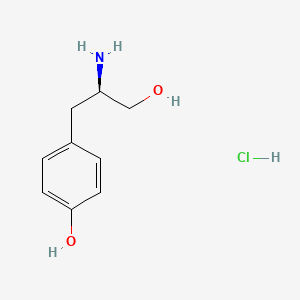
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide](/img/structure/B2591152.png)